1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one
Overview
Description
This compound is a thiadiazole derivative. Thiadiazole derivatives are a class of organic compounds that contain a five-membered heterocyclic ring with two nitrogen atoms and one sulfur atom . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Scientific Research Applications
Noncovalent Interactions in Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives, similar to 1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one, have been studied for their noncovalent interactions. Research by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, which include halogen (fluorine) substitutions, found significant intra- and intermolecular interactions characterized using quantum theory. These interactions play a crucial role in the stabilization of crystal structures in these compounds (El-Emam et al., 2020).
Reactivity in Anion Reactions
The reactivity of 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones, a group that includes the chemical , in anion reactions has been highlighted. Pokhodylo and Shyyka (2014) demonstrated their high reactivity in Gewald and Dimroth reactions, important for constructing 1,2,3-triazole and thiophene frameworks (Pokhodylo & Shyyka, 2014).
Fluorescence and Biological Activity
In a study on 1,3,4-thiadiazole derivatives by Budziak et al. (2019), compounds similar to the one showed non-typical fluorescence effects and biological activity. The study explored the impact of substituents and molecular aggregation on fluorescence, which has implications for their use as effective fluorescence probes or potential pharmaceuticals (Budziak et al., 2019).
Anticancer and Neuroprotective Activities
2-Amino-1,3,4-thiadiazole based compounds, which are structurally similar, have shown promising anticancer and neuroprotective activities. Rzeski et al. (2007) found that one such derivative inhibited the proliferation of various tumor cells and exhibited a trophic effect in neuronal cell culture without affecting the viability of normal cells (Rzeski et al., 2007).
Future Directions
properties
IUPAC Name |
1-[5-(2-fluoroanilino)-1,2,4-thiadiazol-3-yl]propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS/c1-7(16)6-10-14-11(17-15-10)13-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQVMLMGWSBQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((2-Fluorophenyl)amino)-1,2,4-thiadiazol-3-yl)propan-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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